molecular formula C9H9N3O3 B6162894 methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 2385592-52-7

methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B6162894
CAS No.: 2385592-52-7
M. Wt: 207.2
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Description

Methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves the condensation of dimethylformamide dimethyl acetal (DMF-DMA) with an acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine core. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrido[2,3-d]pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Similar in structure but lacks the ester group at the 6-position.

    Pyrido[2,3-d]pyrimidin-4-one: Differing in the position of the oxo group.

Uniqueness

Methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to the presence of the ester group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

CAS No.

2385592-52-7

Molecular Formula

C9H9N3O3

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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